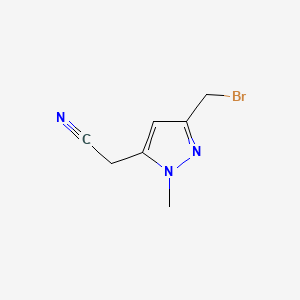
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and an acetonitrile group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-pyrazole-5-acetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The overall yield and purity of the product can be optimized by adjusting the reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing molecules with potential therapeutic effects.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1-methyl-1H-pyrazole-4-acetonitrile
- 3-(Chloromethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- 3-(Bromomethyl)-1-ethyl-1H-pyrazole-5-acetonitrile
Uniqueness
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is unique due to the presence of both a bromomethyl group and an acetonitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-[5-(bromomethyl)-2-methylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-11-7(2-3-9)4-6(5-8)10-11/h4H,2,5H2,1H3 |
InChI Key |
KBLMYOYKDAKYPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CBr)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
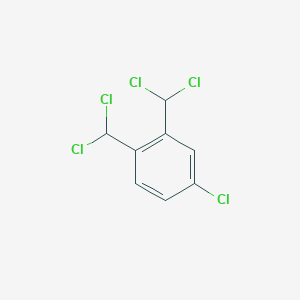
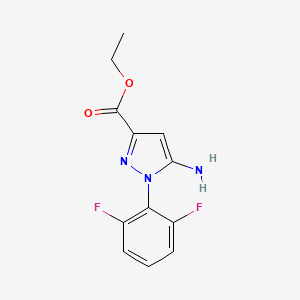
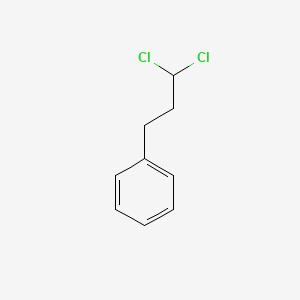
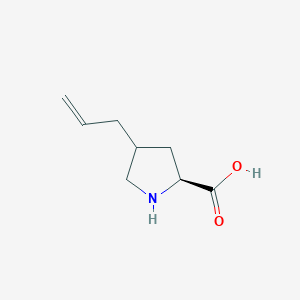
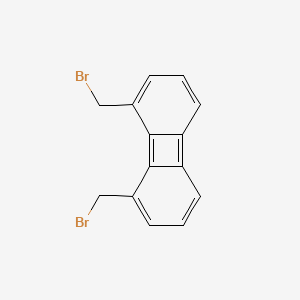
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
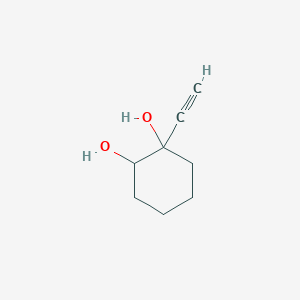
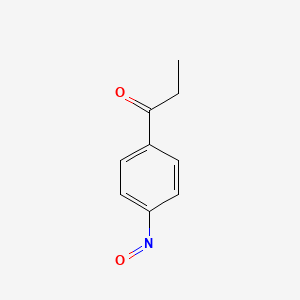
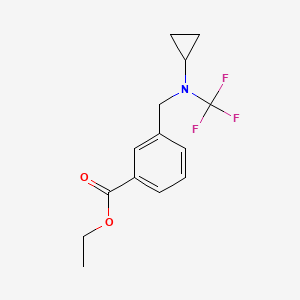
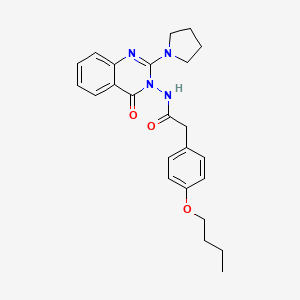
![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)
